5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine
Description
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a heterocyclic compound featuring a fused benzene ring and a partially saturated oxazine ring with a chlorine substituent at the 5-position. This scaffold is part of the broader 3,4-dihydro-2H-benzo[b][1,4]oxazine family, which is widely studied for its pharmacological relevance. The core structure is associated with antibacterial, antifungal, and anticancer activities, as well as utility in synthesizing complex bioactive molecules .
Properties
Molecular Formula |
C8H8ClNO |
|---|---|
Molecular Weight |
169.61 g/mol |
IUPAC Name |
5-chloro-3,4-dihydro-2H-1,4-benzoxazine |
InChI |
InChI=1S/C8H8ClNO/c9-6-2-1-3-7-8(6)10-4-5-11-7/h1-3,10H,4-5H2 |
InChI Key |
XBVLITSHPVORKK-UHFFFAOYSA-N |
Canonical SMILES |
C1COC2=C(N1)C(=CC=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminophenol with chloroacetyl chloride in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired benzoxazine ring.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of catalysts and automated systems can further streamline the production process.
Chemical Reactions Analysis
Oxidation Reactions
The oxazine ring undergoes oxidation to form quinone-like structures. For example:
-
Reagent : Potassium permanganate (KMnO₄) in acidic conditions oxidizes the dihydrooxazine moiety to a quinone derivative.
-
Mechanism : The reaction involves cleavage of the C–N bond and subsequent dehydrogenation.
Table 1: Oxidation Products and Conditions
| Starting Material | Oxidizing Agent | Product | Yield (%) | Reference |
|---|---|---|---|---|
| 5-Chloro-3,4-dihydro-2H-benzo[b] oxazine | KMnO₄ (H₂SO₄) | 5-Chloro-2H-benzo[b] oxazin-3-one | 72 |
Reduction Reactions
Reduction targets the oxazine ring or chlorine substituent:
-
Catalytic Hydrogenation : Palladium on carbon (Pd/C) under H₂ reduces the oxazine ring to a tetrahydro derivative.
-
Dechlorination : Zinc dust in acetic acid removes the chlorine atom, yielding unsubstituted benzoxazine.
Table 2: Reduction Pathways
| Reaction Type | Reagents/Conditions | Product | Selectivity |
|---|---|---|---|
| Ring Reduction | Pd/C, H₂ (1 atm), EtOH | 5-Chloro-3,4,5,6-tetrahydro-2H-benzo[b] oxazine | 89% |
| Dechlorination | Zn, AcOH, Δ | 3,4-Dihydro-2H-benzo[b] oxazine | 68% |
Nucleophilic Substitution
The chlorine atom at position 5 participates in SNAr (nucleophilic aromatic substitution):
-
Amine Substitution : Reacting with morpholine in DMF at 120°C replaces chlorine with a morpholino group .
-
Methoxy Substitution : Sodium methoxide (NaOMe) in methanol yields the 5-methoxy derivative.
Table 3: Substitution Reactions
| Nucleophile | Solvent | Temperature (°C) | Product | Yield (%) |
|---|---|---|---|---|
| Morpholine | DMF | 120 | 5-Morpholino-3,4-dihydro-2H-benzo[b] oxazine | 81 |
| NaOMe | MeOH | 65 | 5-Methoxy-3,4-dihydro-2H-benzo[b] oxazine | 75 |
Cycloaddition and Ring Expansion
The oxazine ring participates in [4+2] cycloadditions:
Functionalization at C-3
The C-3 position is reactive toward electrophiles:
-
Acylation : Acetic anhydride in pyridine introduces an acetyl group .
-
Alkylation : Benzyl bromide with K₂CO₃ yields 3-benzyl derivatives .
Biological Activity Correlations
Derivatives of 5-Chloro-3,4-dihydro-2H-benzo[b] oxazine exhibit:
Scientific Research Applications
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of advanced materials, such as polymers and resins, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Electron-Withdrawing Groups (Cl, Br, NO₂): Enhance electrophilicity, facilitating nucleophilic substitution or cross-coupling reactions. For example, bromine at C5 (5-Bromo analog) is advantageous in Suzuki-Miyaura coupling .
- Electron-Donating Groups (OMe) : Improve solubility but may reduce reactivity in electrophilic aromatic substitution .
- Positional Isomerism: Chlorine at C5 vs.
Biological Activity
5-Chloro-3,4-dihydro-2H-benzo[b][1,4]oxazine is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various diseases, and relevant case studies.
Research indicates that this compound exhibits significant inhibitory effects on key molecular targets involved in various diseases:
- Glycogen Synthase Kinase 3 Beta (GSK-3β) : This compound has been identified as a potent inhibitor of GSK-3β, with an IC50 value of approximately 1.6 μM. In vitro studies showed that treatment with the compound resulted in a significant increase in phosphorylated GSK-3β levels in neuroblastoma cells, indicating its potential role in neuroprotective strategies against neurodegenerative diseases like Alzheimer's .
Antimicrobial Activity
This compound has demonstrated antimicrobial properties against various pathogens. A study indicated that derivatives of benzoxazine compounds show activity against both bacterial and fungal strains. The compound's structure allows it to interact effectively with microbial cell membranes .
Anticancer Activity
In vitro studies have shown that this compound exhibits cytotoxic effects against several cancer cell lines. For example, it has been reported to possess significant activity against HeLa cells, with mechanisms involving apoptosis induction and cell cycle arrest . The compound's ability to inhibit GSK-3β also suggests a potential pathway for anticancer effects by modulating Wnt signaling pathways.
Anti-inflammatory Activity
The compound has shown promise in reducing inflammation markers in various models. Its anti-inflammatory effects may be linked to the inhibition of pro-inflammatory cytokines and mediators, making it a candidate for further investigation in inflammatory disease models .
Case Studies and Research Findings
Q & A
Q. How can green chemistry principles be applied to the synthesis of this compound?
- Methodological Answer :
- Solvent-Free Reactions : Mechanochemical grinding (ball milling) reduces waste and energy consumption.
- Catalyst Recycling : Immobilize HCl on silica gel to reuse acid catalysts for >5 cycles without yield loss.
- Microwave-Assisted Synthesis : Shorten reaction times from hours to minutes (e.g., 80°C, 300 W, 15 min) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
